Bicyclo[3.1.0]hexane-2-thiol Bicyclo[3.1.0]hexane-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840757
InChI: InChI=1S/C6H10S/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2
SMILES:
Molecular Formula: C6H10S
Molecular Weight: 114.21 g/mol

Bicyclo[3.1.0]hexane-2-thiol

CAS No.:

Cat. No.: VC17840757

Molecular Formula: C6H10S

Molecular Weight: 114.21 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.1.0]hexane-2-thiol -

Specification

Molecular Formula C6H10S
Molecular Weight 114.21 g/mol
IUPAC Name bicyclo[3.1.0]hexane-2-thiol
Standard InChI InChI=1S/C6H10S/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2
Standard InChI Key FWKKNJSBMPUHKG-UHFFFAOYSA-N
Canonical SMILES C1CC(C2C1C2)S

Introduction

Structural Characteristics and Conformational Analysis

The bicyclo[3.1.0]hexane skeleton adopts a boat conformation, as demonstrated by X-ray crystallography of related derivatives . This conformation arises from the fused cyclopropane ring, which imposes significant angular strain. The six-membered ring is flattened compared to unstrained cyclohexane systems, with bond angles deviating from ideal tetrahedral geometry. For bicyclo[3.1.0]hexane-2-thiol, the thiol group’s position at the bridgehead introduces additional steric and electronic effects.

Key bond lengths and angles derived from crystallographic studies of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide reveal a central C–C bond length of 1.54 Å in the cyclopropane ring, shorter than typical single bonds due to strain . The C–S bond in the thiol group is expected to measure approximately 1.82 Å, consistent with sulfur’s larger atomic radius. These structural features contribute to the compound’s reactivity, particularly in strain-release reactions.

Physicochemical Properties

Bicyclo[3.1.0]hexane-2-thiol exhibits the following properties:

PropertyValue
Molecular formulaC₆H₁₀S
Molecular weight114.21 g/mol
IUPAC namebicyclo[3.1.0]hexane-2-thiol
Canonical SMILESC1CC(C2C1C2)S
InChIKeyFWKKNJSBMPUHKG-UHFFFAOYSA-N

The compound’s strain energy, estimated at 25–30 kcal/mol based on analogous bicyclo[3.1.0]hexanes , enhances its reactivity. The thiol group’s acidity (pKa ≈ 10) enables deprotonation under basic conditions, facilitating thiolate formation for nucleophilic reactions.

Reactivity and Functional Applications

Strain-Release Reactions

The central cyclopropane bond in bicyclo[3.1.0]hexane-2-thiol is prone to cleavage under thermal or photochemical conditions. For example:

  • Ring-opening polymerization: Initiation by radicals or anions could yield poly(thioether) materials with unique mechanical properties.

  • Cross-coupling reactions: Transition-metal-catalyzed insertion into the C–S bond may enable functionalization at the bridgehead position .

Research Gaps and Future Directions

Despite its intriguing properties, bicyclo[3.1.0]hexane-2-thiol remains underexplored. Critical areas for investigation include:

  • Synthetic methodology: Developing enantioselective routes to access chiral derivatives.

  • Biological profiling: Screening for antimicrobial, anticancer, or enzyme-inhibitory activity.

  • Material science applications: Exploiting strain-release energetics in polymer chemistry or catalysis.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock this compound’s full potential.

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